![molecular formula C13H24N2O2 B6646031 N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide, also known as CPP-115, is a novel compound that has been developed as a potential treatment for a range of neurological disorders.
Mechanism of Action
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide works by increasing the levels of GABA in the brain, which results in a reduction of neuronal excitability and an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in seizure activity and a reduction in anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce seizure activity, and decrease anxiety and addiction-related behaviors. Additionally, N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is its relatively short half-life, which may limit its effectiveness in chronic administration studies.
Future Directions
There are several future directions for research on N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide in the treatment of other conditions, such as chronic pain and depression, is an area of active research.
Synthesis Methods
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is synthesized using a multi-step process that involves the reaction of piperidine with 2-bromo-cyclopropane-1-carboxylic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide.
Scientific Research Applications
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
properties
IUPAC Name |
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9(13(17)14-12-3-4-12)15-7-5-11(6-8-15)10(2)16/h9-12,16H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAPODZFALMCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(C)C(=O)NC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.